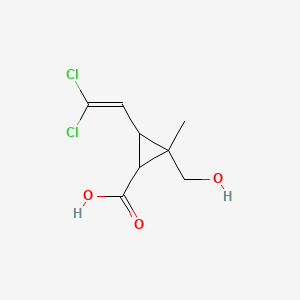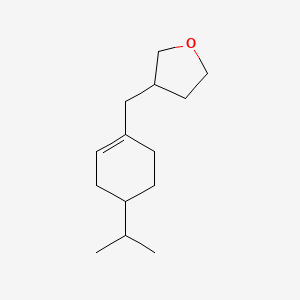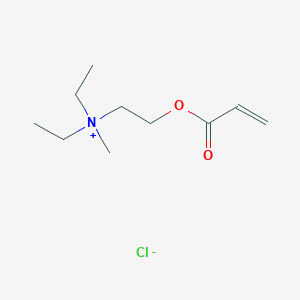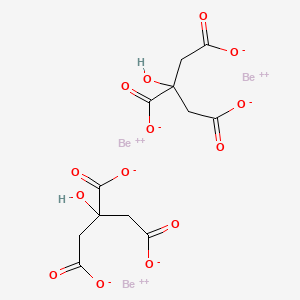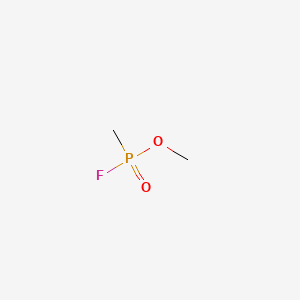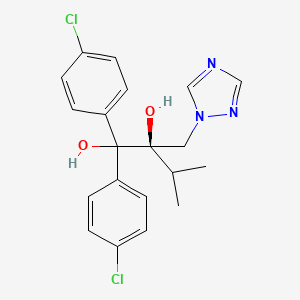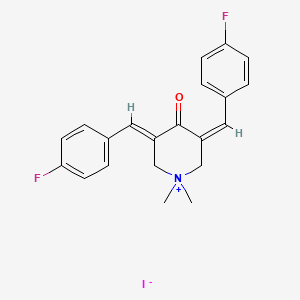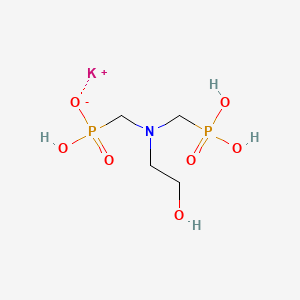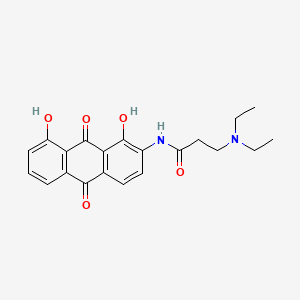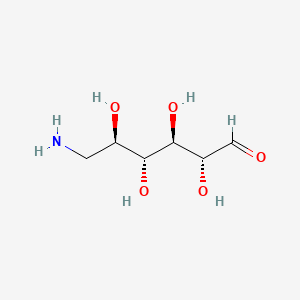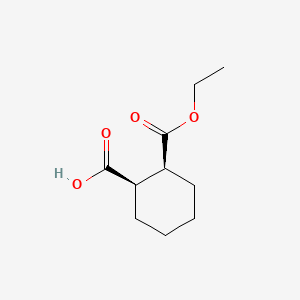
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylate groups in the cis configuration The ethyl group is attached to one of the carboxylate groups, while the hydrogen is attached to the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate typically involves the esterification of cis-cyclohexane-1,2-dicarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
cis-Cyclohexane-1,2-dicarboxylic acid+EthanolH2SO4Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-Cyclohexane-1,2-dicarboxylic acid.
Reduction: cis-Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of polymers and resins, where its ester functionality is valuable.
作用机制
The mechanism of action of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate in various reactions involves the interaction of its ester and carboxylate groups with different reagents. For example, in esterification reactions, the carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of new bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
相似化合物的比较
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hydrogen (1)-trans-cyclohexane-1,2-dicarboxylate: Similar structure but with the carboxylate groups in the trans configuration.
Ethyl hydrogen (1)-cis-cyclohexane-1,3-dicarboxylate: Similar structure but with carboxylate groups at the 1,3-positions instead of 1,2.
The uniqueness of this compound lies in its specific configuration and the presence of both ester and carboxylate functionalities, which make it versatile for various chemical transformations and applications.
属性
CAS 编号 |
76756-35-9 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
(1R,2S)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
InChI 键 |
XGRJGTBLDJAHTL-SFYZADRCSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
规范 SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



